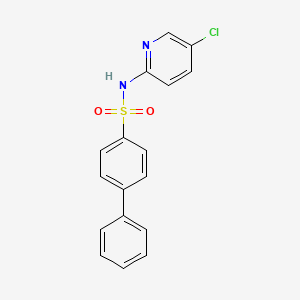![molecular formula C16H18N2O4S B5735925 N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5735925.png)
N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamide drugs and is commonly referred to as MPS.
Wirkmechanismus
The mechanism of action of MPS is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of nucleotides, which are essential for DNA replication and cell division.
Biochemical and Physiological Effects:
MPS has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the biosynthesis of thymidine, which is essential for DNA replication. MPS has also been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the biosynthesis of folic acid, which is essential for the synthesis of nucleotides.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MPS for lab experiments is its high potency and specificity. MPS has been shown to have a high affinity for its target enzymes, which makes it an effective tool for studying the biochemical pathways involved in DNA replication and cell division. However, one of the limitations of MPS is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on MPS. One area of research is the development of new derivatives of MPS with improved potency and specificity. Another area of research is the identification of new targets for MPS, which could lead to the development of new therapeutic applications. Additionally, research is needed to further elucidate the mechanism of action of MPS and its potential side effects.
Synthesemethoden
The synthesis of MPS involves the reaction of 2-methoxyaniline with p-toluenesulfonyl chloride to form the intermediate, N-(2-methoxyphenyl)-p-toluenesulfonamide. This intermediate is then reacted with 4-aminobenzoic acid to form the final product, N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
MPS has been extensively studied for its potential therapeutic applications. One of the most promising applications of MPS is in the treatment of cancer. Studies have shown that MPS inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Eigenschaften
IUPAC Name |
N-[4-[(2-methoxyphenyl)sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-3-16(19)17-12-8-10-13(11-9-12)23(20,21)18-14-6-4-5-7-15(14)22-2/h4-11,18H,3H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGMCVQEHCCULT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5735851.png)
![4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5735853.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5735855.png)
![4-(3-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5735861.png)

![1-(4-fluorobenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5735874.png)
![6-chloro-5-methyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5735882.png)
![4-[methyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5735893.png)
![N-phenyl-2-[4-(2,3,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5735901.png)

![2-(4-chlorophenyl)-N-{[(3-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B5735921.png)


![1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-1-propanone](/img/structure/B5735943.png)
